methyl 2-{2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]acetamido}benzoate
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Overview
Description
Methyl 2-{[(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetyl]amino}benzoate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]acetamido}benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isothiazolo[4,3-d]pyrimidine core, followed by the introduction of the isopropyl and acetyl groups, and finally the esterification to form the methyl benzoate moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes. The choice of solvents, reagents, and catalysts would be carefully selected to ensure the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetyl]amino}benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives. Substitution reactions can result in a wide variety of products, depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, methyl 2-{2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]acetamido}benzoate is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with biological molecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound could be explored for its potential as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new treatments for various diseases.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also be used as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of methyl 2-{2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]acetamido}benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 2-{2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]acetamido}benzoate include other isothiazolo[4,3-d]pyrimidine derivatives, as well as compounds with similar functional groups, such as esters and amides.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial purposes.
Conclusion
Methyl 2-{[(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetyl]amino}benzoate is a compound of significant interest due to its unique structure and potential applications in various fields. Its synthesis, chemical reactions, and mechanism of action make it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
methyl 2-[[2-(5,7-dioxo-6-propan-2-yl-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S/c1-10(2)22-16(24)15-13(9-28-20-15)21(18(22)26)8-14(23)19-12-7-5-4-6-11(12)17(25)27-3/h4-7,9-10H,8H2,1-3H3,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUZANPZRDHEPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=NSC=C2N(C1=O)CC(=O)NC3=CC=CC=C3C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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